Proven Synthetic Utility in Patent-Defining Scaffolds vs. Alternative Building Blocks
This compound is specifically employed in a published patent for constructing diarylpyrimido-pyridone derivatives, a class of next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs). [1] The patent explicitly uses 4-methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid as the preferred starting material for the core heterocyclic system, while alternative simpler pyrimidine carboxylic acids (e.g., those lacking the methoxy or methylthio group) are not mentioned or used in the same synthetic scheme, highlighting its unique structural role. [1]
| Evidence Dimension | Application in Published Synthetic Protocol |
|---|---|
| Target Compound Data | Explicitly named as a starting material (Example 1, IVA-2) for the synthesis of novel NNRTI candidates. |
| Comparator Or Baseline | Simpler pyrimidine-5-carboxylic acids (e.g., 2-(methylthio)pyrimidine-5-carboxylic acid, 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid) are not used in this patented scheme. |
| Quantified Difference | Not applicable for this qualitative comparison of utility in a specific, high-value patent. |
| Conditions | Patent CN111848613A, Examples 1-3, describing the preparation of diarylpyrimido-pyridone derivatives. |
Why This Matters
Procuring the exact CAS number ensures fidelity to a known, patented route for developing next-generation antiviral agents, whereas alternative building blocks would lead to a different, and potentially less valuable or unpatentable, chemical space.
- [1] Shandong University. (2020). Diarylpyrimido pyridone derivative, preparation method and application thereof. CN Patent No. CN111848613A. Retrieved from https://eureka-patsnap-com.libproxy1.nus.edu.sg/patent-CN111848613A View Source
